2-Decyl-4,5-dimethyl-1,3-dioxolane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6316-26-3 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
2-decyl-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-15-16-13(2)14(3)17-15/h13-15H,4-12H2,1-3H3 |
InChI Key |
MEHQMFPAEQUOLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1OC(C(O1)C)C |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 Decyl 4,5 Dimethyl 1,3 Dioxolane and Its Analogs
Established Acetalization and Ketalization Routes for 1,3-Dioxolane (B20135) Formation
The formation of 1,3-dioxolanes is most commonly achieved through the acetalization or ketalization of carbonyl compounds with 1,2-diols. scielo.brchemicalbook.com This reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org A standard laboratory procedure involves the use of p-toluenesulfonic acid as a catalyst in a solvent like toluene (B28343), which facilitates the removal of water via a Dean-Stark apparatus. chemicalbook.comorganic-chemistry.org Other methods for water removal include the use of orthoesters or molecular sieves. organic-chemistry.org The reaction can also be performed under pressure without a solvent, using catalysts such as silica (B1680970) gel or alumina. researchgate.net
A variety of catalysts have been employed to promote 1,3-dioxolane formation, including solid acids like sulfonated silicas, which offer a more environmentally friendly alternative to corrosive acids like sulfuric acid. scielo.br Other notable catalysts include cerium(III) trifluoromethanesulfonate (B1224126), iodine, and N-bromosuccinimide (NBS), the latter being particularly useful for substrates with acid-sensitive groups. organic-chemistry.orgorganic-chemistry.org The choice of catalyst and reaction conditions can influence the efficiency and chemoselectivity of the reaction. For instance, acetalization of an aldehyde can be achieved in the presence of a ketone using trialkyl orthoformate and tetrabutylammonium (B224687) tribromide. organic-chemistry.org
Mechanistic Considerations in Acid-Catalyzed Dioxolane Synthesis
The acid-catalyzed formation of 1,3-dioxolanes proceeds through a well-established mechanism. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The diol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal or hemiketal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal/hemiketal, followed by the elimination of a water molecule, generates a resonance-stabilized oxocarbenium ion. Finally, intramolecular attack by the remaining hydroxyl group of the diol on the oxocarbenium ion, followed by deprotonation, yields the 1,3-dioxolane ring. researchgate.net The entire process is a series of equilibrium reactions, and the removal of water is crucial to drive the reaction towards the product side. scielo.br
Tailored Synthesis Strategies for Functionalized 1,3-Dioxolanes
The versatility of the 1,3-dioxolane synthesis allows for the preparation of a wide array of functionalized derivatives through tailored strategies.
Elaboration of Long-Chain Alkyl Substituents at the 2-Position for 2-Decyl-4,5-dimethyl-1,3-dioxolane
The synthesis of 1,3-dioxolanes with long-chain alkyl substituents at the 2-position, such as this compound, can be achieved by reacting the corresponding long-chain aldehyde (undecanal) with 2,3-butanediol (B46004) in the presence of an acid catalyst. The general principles of acetalization apply here. nih.gov One-step syntheses of 2-alkyl-dioxolanes have also been reported from ethylene (B1197577) glycol and syngas, offering a potential route for incorporating longer alkyl chains. nih.gov The synthesis of long-chain stereomeric 2-alkyl-4-methoxycarbonyl-1,3-dioxolanes has been demonstrated, highlighting the applicability of these methods to complex, long-chain structures. acs.org
Stereoselective Approaches to 4,5-Dimethyl-1,3-dioxolane (B11944712) Derivations and Chiral Induction
The synthesis of stereochemically defined 4,5-dimethyl-1,3-dioxolanes is of significant interest, particularly for applications in asymmetric synthesis and the development of chiral molecules. nih.govrsc.org The stereochemistry of the resulting dioxolane is directly dependent on the stereochemistry of the starting diol. For example, using enantiopure 2,3-butanediol in the reaction with an aldehyde will lead to the formation of an enantiopure 4,5-dimethyl-1,3-dioxolane. nih.gov
Stereoselective formation of substituted 1,3-dioxolanes can also be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by the oxidation of the alkene with a hypervalent iodine reagent. mdpi.com This method proceeds via a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate. mdpi.com Furthermore, diastereoselective syntheses of 2-substituted 5-methyl-1,3-dioxolan-4-ones have been accomplished through the transacetalization reaction of acetals with lactic acid. acs.org The combination of biocatalysis and chemocatalysis also presents a powerful strategy for producing chiral diols, which can then be converted to stereoselective dioxolanes. nih.gov
Introduction of Halogen and Carbonyl Functionalities on Dioxolane Rings
The introduction of functional groups, such as halogens and carbonyls, onto the dioxolane ring expands the synthetic utility of these compounds. While direct halogenation or oxidation of the dioxolane ring can be challenging due to its acid sensitivity, functional groups can be incorporated by using functionalized starting materials. organic-chemistry.org For example, α-chloroketone acetals can be synthesized directly from aliphatic and aromatic ketones using iodobenzene (B50100) dichloride in ethylene glycol. organic-chemistry.org
The synthesis of 4,5-dimethyl-1,3-dioxol-2-one, which contains a carbonyl group within the ring, is an important intermediate in the pharmaceutical industry. chemicalbook.comgoogle.com One synthetic approach involves the reaction of 3-hydroxy-2-butanone with dimethyl carbonate. google.com An alternative, safer method utilizes bis(trichloromethyl)carbonate in place of the highly toxic phosgene (B1210022) or diphosgene. google.com Additionally, a series of long-chain methyl esters with vicinal oxo groups (1,2-diones) have been synthesized, which could potentially be used to form dioxolanes with carbonyl functionalities. nih.gov
Synthetic Approaches to Cyclic Ketene (B1206846) Acetals with Dioxolane Cores
Cyclic ketene acetals containing a dioxolane core are valuable monomers for radical ring-opening polymerization to produce biodegradable polyesters. rsc.orgrsc.orgresearchgate.net A synthetic route to 2-methylene-4-methyl-1,3-dioxepane (Me-MDO), a seven-membered cyclic ketene acetal (B89532), has been reported. rsc.orgresearchgate.net The general strategy often involves the reaction of a suitable diol with a reagent that can provide the exocyclic methylene (B1212753) group. These monomers can then undergo polymerization where the ring-opening ratio can be controlled. rsc.org
Data Tables
Table 1: Catalysts for 1,3-Dioxolane Synthesis
| Catalyst | Substrates | Key Features |
| p-Toluenesulfonic acid | Carbonyl compounds, 1,2-diols | Standard, effective with water removal. chemicalbook.comorganic-chemistry.org |
| Silica gel / Alumina | Carbonyl compounds, ethylene glycol | Solvent-free, pressure conditions. researchgate.net |
| Sulfonated silica | Ketones, ethylene glycol | Solid acid, environmentally friendly alternative. scielo.br |
| Cerium(III) trifluoromethanesulfonate | Hydroxyacetophenones, diols | Mild reaction conditions. organic-chemistry.org |
| N-Bromosuccinimide (NBS) | Carbonyl compounds, 1,3-propanediol | Tolerates acid-sensitive groups. organic-chemistry.org |
| Iodobenzene dichloride | Ketones, ethylene glycol | Forms α-chloroketone acetals. organic-chemistry.org |
Table 2: Chiral 1,3-Dioxolane Synthesis Strategies
| Method | Starting Materials | Key Outcome |
| Asymmetric Acetalization | Enantiopure diol, aldehyde/ketone | Enantiopure 1,3-dioxolane. nih.gov |
| Three-Component Assembly | Alkene, carboxylic acid, silyl enol ether | Stereoselective formation of substituted 1,3-dioxolanes. mdpi.com |
| Transacetalization | Acetal, lactic acid | Diastereoselective synthesis of 2-substituted 5-methyl-1,3-dioxolan-4-ones. acs.org |
| Bio- and Chemocatalysis | Aliphatic aldehydes | Highly stereoselective synthesis of chiral dioxolanes. nih.gov |
Table 3: Synthesis of Functionalized Dioxolanes
| Target Compound | Key Reagents |
| α-Chloroketone acetals | Iodobenzene dichloride, ethylene glycol. organic-chemistry.org |
| 4,5-Dimethyl-1,3-dioxol-2-one | 3-Hydroxy-2-butanone, dimethyl carbonate or bis(trichloromethyl)carbonate. google.comgoogle.com |
| Cyclic ketene acetals | Diol, reagent for exocyclic methylene group. rsc.orgresearchgate.net |
Integration of Green Chemistry Principles in Dioxolane Synthesis and Solvent Applications
The synthesis of dioxolanes, including this compound, is increasingly being aligned with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.orgorientjchem.org Key areas of focus include the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions.
The choice of solvent is critical as they contribute significantly to the environmental impact of a process. rsc.org Research has demonstrated the viability of using greener solvents for acetalization reactions. Water, being non-toxic, non-flammable, and abundant, is an attractive green solvent. orientjchem.orgijsdr.org Studies on the synthesis of related dioxolanes, such as 2-methyl-2-propyl dioxolane, have shown high yields when using water as a solvent with an appropriate catalyst. ijsdr.org Other green solvent alternatives include dimethyl sulfoxide (B87167) (DMSO) and potentially bio-based solvents like cyclopentyl methyl ether (CPME), which has been successfully used in chemoenzymatic cascades to produce dioxolanes. researchgate.netijsdr.orgnih.gov In some cases, solvent-free conditions, particularly with microwave assistance, have proven effective, leading to high yields and significantly reduced reaction times. ijsdr.org
Furthermore, 1,3-dioxolane compounds themselves are being explored as biobased reaction media, offering a sustainable alternative to traditional fossil-based solvents. rsc.org For instance, 5-methyl-1,3-dioxolane-4-one, derived from lactic acid and formaldehyde, has been identified as a promising green polar aprotic solvent. rsc.org This dual role of dioxolanes, as both products from and contributors to green chemical processes, underscores their importance in sustainable chemistry.
Optimization of Reaction Conditions, Selectivity, and Yields in Academic Contexts
The optimization of reaction conditions is paramount to maximize the yield and selectivity of this compound synthesis while minimizing by-product formation and energy consumption. The key parameters for optimization in an academic context include the choice of catalyst, solvent, temperature, and reaction time.
The acetalization reaction is typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org Standard procedures often employ p-toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus to remove water and drive the reaction equilibrium toward the product. organic-chemistry.org However, research into more benign and efficient catalysts is a major focus. Zeolites, for example, have been used as reusable, solid-acid catalysts for the synthesis of dioxolanes like 2,2-dimethyl-4-phenyl- rsc.orgijsdr.org-dioxolane from styrene (B11656) oxide and acetone (B3395972). researchgate.netajol.info Other catalytic systems investigated for related transformations include iodine, cerium(III) triflate, and erbium(III) triflate, which can operate under mild and chemoselective conditions. organic-chemistry.org For the synthesis of dioxolanes from diols, ruthenium-based molecular catalysts have also been employed, particularly in processes utilizing CO2 or formic acid as a C1 source. nih.gov
The solvent choice not only has green chemistry implications but also significantly affects reaction kinetics and selectivity. Optimization studies for the synthesis of other heterocyclic compounds have shown that a solvent screening is crucial. For instance, in the synthesis of dihydropyridazines, solvents ranging from nonpolar (toluene, 1,4-dioxane) to polar aprotic (THF, MeCN, CH₂Cl₂) and protic (ethanol) were tested, with dichloromethane (B109758) at room temperature providing the highest yield in the shortest time. researchgate.net A similar empirical approach would be necessary to determine the optimal solvent for the synthesis of this compound.
The following table illustrates a hypothetical optimization study for the synthesis of an analogous compound, 2-alkyl-4,5-dialkyl-1,3-dioxolane, based on findings for similar reactions reported in the literature. nih.gov
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ru(triphos)(tmm) / Bi(OTf)₃ | 1,4-Dioxane | 90 | 16 | 9 |
| 2 | Ru(triphos)(tmm) / Bi(OTf)₃ | Cyclopentyl methyl ether (CPME) | 90 | 16 | 15 |
| 3 | Ru(triphos)(tmm) / Bi(OTf)₃ | CPME | 100 | 16 | 18 |
| 4 | Ru(triphos)(tmm) / Bi(OTf)₃ | CPME | 90 | 32 | 23 |
| 5 | Ru(triphos)(tmm) / HNTf₂ | CPME | 120 | 16 | 25 |
This table is a representative example based on optimization studies for analogous 4,5-disubstituted-1,3-dioxolanes. nih.gov The specific yields would vary for this compound.
Control over stereoselectivity is also a critical aspect, particularly concerning the cis and trans isomers of the 4,5-dimethyl substitution on the dioxolane ring, which arises from the use of (2R,3R)-, (2S,3S)-, or meso-2,3-butanediol (B1221857). The choice of starting diol stereoisomer and the reaction conditions can influence the diastereomeric ratio of the final product.
Advanced Reactivity and Mechanistic Investigations of 2 Decyl 4,5 Dimethyl 1,3 Dioxolane
Ring-Opening and Cycloreversion Pathways of the 1,3-Dioxolane (B20135) Core
The 1,3-dioxolane ring is a cyclic acetal (B89532), and its stability is highly dependent on the pH of the surrounding medium. The core of 2-Decyl-4,5-dimethyl-1,3-dioxolane is susceptible to ring-opening reactions, primarily through acid-catalyzed hydrolysis.
Under acidic conditions, one of the oxygen atoms in the dioxolane ring becomes protonated, creating a more reactive intermediate. youtube.com This is followed by a nucleophilic attack, typically by a water molecule, which leads to the cleavage of a carbon-oxygen bond and the opening of the ring. youtube.com The reaction proceeds through a hemiacetal intermediate, which then hydrolyzes further to yield the parent carbonyl compound (in this case, undecanal) and the diol (2,3-butanediol).
The general mechanism for acid-catalyzed hydrolysis is as follows:
Protonation: An acid catalyst protonates one of the oxygen atoms of the dioxolane ring.
Ring Opening: The protonated dioxolane undergoes ring cleavage to form a resonance-stabilized carbocation or an oxocarbenium ion.
Nucleophilic Attack: A water molecule attacks the carbocation.
Deprotonation and Cleavage: Subsequent deprotonation and cleavage of the hemiacetal intermediate yield the final products.
Studies on similar 1,3-dioxolanes have shown that their stability is questionable even at a neutral pH of 7, with hydrolysis occurring over hours at pH 3, while they appear more stable at a basic pH of 9. researchgate.net The cationic ring-opening polymerization of 1,3-dioxolane is also a known process, which can lead to the formation of cyclic polymer structures. rsc.org
Utilization in Organic Synthesis as a Chemical Protecting Group for Carbonyl Compounds
The 1,3-dioxolane functional group is widely used in organic synthesis as a protecting group for aldehydes and ketones. guidechem.comwikipedia.org This strategy prevents the carbonyl group from undergoing unwanted reactions while other parts of the molecule are being modified. wikipedia.org The acetal group is stable to nucleophiles and bases, making it an effective shield. organic-chemistry.org
The formation of this compound would involve the acid-catalyzed reaction of undecanal (B90771) with 2,3-butanediol (B46004). This reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the formation of the dioxolane. organic-chemistry.org
Conditions for Formation and Cleavage in Multi-Step Syntheses
Formation: The protection of a carbonyl group as a 1,3-dioxolane is typically achieved by reacting the carbonyl compound with a diol (like 2,3-butanediol for the title compound) in the presence of an acid catalyst. organic-chemistry.org
| Reaction | Catalyst | Conditions | Notes |
| Formation | p-Toluenesulfonic acid (p-TsOH), Lewis acids (e.g., BF₃·OEt₂) | Reflux in a solvent like toluene (B28343) with a Dean-Stark apparatus to remove water. organic-chemistry.orgnih.gov | Drives equilibrium towards product formation. |
| Formation | Iodine (I₂) | Mild, neutral conditions. | Useful for sensitive substrates. organic-chemistry.org |
| Formation | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Mild conditions, often with a silyl (B83357) ether of the diol. organic-chemistry.org | High efficiency and suitable for complex molecules. |
Cleavage (Deprotection): Deprotection is the reverse reaction, accomplished by hydrolysis in the presence of an acid. wikipedia.org The choice of conditions can allow for selective deprotection in complex molecules.
| Reaction | Reagent | Conditions | Notes |
| Cleavage | Aqueous Acid (e.g., HCl, H₂SO₄) | Often in a water-miscible solvent like acetone (B3395972) or THF. organic-chemistry.org | Standard and effective method. |
| Cleavage | Cerium(III) triflate (Ce(OTf)₃) | Wet nitromethane, room temperature. organic-chemistry.org | Chemoselective, works at almost neutral pH. |
| Cleavage | Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30°C. wikipedia.orgorganic-chemistry.org | Rapid and mild deprotection. |
| Cleavage | Protic ionic liquids | Aqueous media. researchgate.net | Green and efficient, allows for catalyst recycling. researchgate.net |
Chemical Transformations and Functionalization of the Decyl Side Chain
The decyl side chain of this compound is a long, saturated alkyl group. Its reactivity is characteristic of alkanes, which are generally inert. However, it can undergo certain transformations, typically under forcing conditions or via radical pathways.
Potential reactions include:
Free-Radical Halogenation: In the presence of UV light or a radical initiator, the decyl chain can be halogenated. The reaction is often non-selective, leading to a mixture of halogenated isomers.
Oxidation: Strong oxidizing agents can oxidize the alkyl chain, potentially leading to chain cleavage or the formation of various oxygenated products. This process often requires harsh conditions and may also affect the dioxolane ring.
C-H Activation: Advanced catalytic systems involving transition metals can achieve selective functionalization of C-H bonds, although this is a complex and specialized area of research.
The dioxolane ring itself is unlikely to exert a significant electronic influence on the reactivity of the distant methylene (B1212753) groups of the decyl chain.
Examination of Stability and Degradation Mechanisms under Controlled Reaction Conditions
The stability of the 1,3-dioxolane ring is a critical factor in its application. As discussed, the primary degradation pathway is acid-catalyzed hydrolysis. The rate of this degradation is influenced by several factors:
pH: Stability is significantly lower in acidic conditions compared to neutral or basic conditions. researchgate.netrsc.orgrsc.org
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
Substituents: The electronic and steric nature of the substituents on the dioxolane ring can influence its stability. For this compound, the electron-donating alkyl groups may have a modest stabilizing effect on the ring compared to unsubstituted dioxolanes.
Under neutral or basic conditions, the 1,3-dioxolane ring is generally stable. rsc.orgrsc.org However, strong oxidizing agents or highly reactive radical species could potentially lead to degradation through other pathways, such as oxidation of the ring carbons or hydrogen abstraction. For instance, some strong oxidizing agents in acidic media are known to cleave acetals to form lactones or other cleavage products. organic-chemistry.org
Cutting Edge Analytical Techniques for the Characterization of 2 Decyl 4,5 Dimethyl 1,3 Dioxolane
Chromatographic Methods for Separation, Purity Profiling, and Quantitative Analysis
Chromatographic techniques are essential for separating 2-Decyl-4,5-dimethyl-1,3-dioxolane from any impurities or byproducts and for determining its concentration in a sample.
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the components in a mixture. usgs.govnih.govresearchgate.netchromforum.orglibretexts.org
A typical GC-MS method would involve injecting the sample onto a non-polar or medium-polarity capillary column. The oven temperature would be programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The retention time of this compound would be specific to the column and conditions used, serving as an identifying characteristic. The mass spectrometer would then provide a mass spectrum for the eluting compound, confirming its identity. usgs.govnih.govresearchgate.netchromforum.orglibretexts.org
| Typical GC-MS Parameters |
| Parameter |
| Column |
| Injector Temperature |
| Oven Program |
| Carrier Gas |
| Detector |
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the purity assessment of this compound, especially if the compound is less volatile or thermally sensitive. nih.gov
Given the non-polar nature of the decyl chain, a reversed-phase HPLC method would be most suitable. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.
| Typical HPLC Parameters |
| Parameter |
| Column |
| Mobile Phase |
| Detector |
| Flow Rate |
Enantiomeric and Diastereomeric Analysis of Chiral 1,3-Dioxolanes
The compound this compound is a chiral molecule whose stereoisomers arise from the stereochemistry of the 2,3-butanediol (B46004) precursor used in its synthesis. The 2,3-butanediol moiety possesses two chiral centers at what become the C4 and C5 positions of the dioxolane ring. This results in three possible stereoisomers for the diol: (2R,3R), (2S,3S), and the achiral meso-(2R,3S) form.
When these diols react with undecanal (B90771) to form the acetal (B89532), this compound, a mixture of diastereomers can be produced. Specifically, the reaction with racemic (a mix of (2R,3R) and (2S,3S)) and meso-2,3-butanediol (B1221857) will yield different stereoisomers of the final product. The analysis and separation of these stereoisomers are critical for characterization and are typically achieved using chiral chromatography techniques.
Gas Chromatography (GC) Analysis
Chiral gas chromatography is a powerful and widely used method for the separation of the stereoisomers of volatile compounds like 1,3-dioxolanes and their precursors. gcms.czresearchgate.net The separation is accomplished by using a chiral stationary phase (CSP), which interacts differently with each stereoisomer, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for this class of compounds. gcms.czresearchgate.net
Research on the stereoisomers of the parent diol, 2,3-butanediol, provides a foundational method for the analysis of its derivatives. nih.gov A gas chromatography-flame ionization detector (GC-FID) method has been established for the baseline separation of (+)-(2S,3S)-butanediol, (–)-(2R,3R)-butanediol, and meso-butanediol. nih.gov This type of analysis is directly applicable to verify the stereochemical purity of the starting material for the synthesis of this compound.
A study successfully separated the stereoisomers of 2,3-butanediol using a specific GC temperature program, demonstrating the feasibility of resolving these closely related structures. nih.gov
Table 1: GC-FID Retention Times for 2,3-Butanediol Stereoisomers
| Stereoisomer | Retention Time (minutes) |
| (+)-2S,3S-butanediol | 7.73 |
| (–)-2R,3R-butanediol | 8.03 |
| meso-butanediol | 8.56 |
Data sourced from a study on the biotransformation of acetoin (B143602) to 2,3-butanediol. The analysis was performed on a GC-FID with a column temperature program of 95-130°C at a rate of 1.0°C/min. nih.gov
For the resulting 1,3-dioxolanes, chiral GC methods allow for the separation of the diastereomers formed. For example, the analysis of 2,4,5-trimethyl-1,3-dioxolane, an analogue where a methyl group replaces the decyl group at the C2 position, is well-established. thegoodscentscompany.com The separation principles remain the same, relying on the differential interaction of the diastereomers with a chiral stationary phase. Given the structural similarity, the methods used for smaller 2-alkyl-4,5-dimethyl-1,3-dioxolanes are directly translatable to the 2-decyl variant.
Other Analytical Techniques
While GC is the predominant technique, other methods can also contribute to the stereochemical analysis of 1,3-dioxolanes.
Supercritical Fluid Chromatography (SFC): SFC has been successfully employed for the chiral separation of various 1,3-dioxolane (B20135) derivatives. nih.gov This technique uses a supercritical fluid, such as carbon dioxide, as the mobile phase. The study found that the choice of organic modifier in the mobile phase had the most significant impact on achieving enantiomeric separation on an amylose-based chiral stationary phase. nih.gov
Circular Dichroism (CD) Spectroscopy: This technique can be used to study the stereochemistry of chiral molecules. nih.gov For a series of 2-aryl-4,5-dimethyl-1,3-dioxolanes, the CD spectra were related to their absolute configuration. However, the spectra can be heavily influenced by substituents on the molecule, which may complicate direct interpretation without reference standards. nih.gov
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful tool for the separation of stereoisomers. researchgate.net For some 1,3-dioxolane derivatives, HPLC with a chiral stationary phase, such as Chiralcel OD, has been used to determine the enantiomeric excess (% ee) of the synthesized products. researchgate.net
The comprehensive analysis of this compound requires a combination of these advanced analytical techniques, with chiral GC being the primary method for resolving and quantifying the specific diastereomers and enantiomers present in a sample.
Diverse Academic Applications of 2 Decyl 4,5 Dimethyl 1,3 Dioxolane in Chemical Science
Strategic Role as a Synthetic Intermediate in Fine Chemical Production
The 1,3-dioxolane (B20135) functional group is a cornerstone in synthetic organic chemistry, primarily utilized as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.govorganic-chemistry.org The formation of the dioxolane ring from a carbonyl compound and a diol is a reversible, acid-catalyzed reaction. This allows chemists to mask the reactivity of a carbonyl group while other chemical transformations are carried out on the molecule. The protecting group can then be removed under acidic aqueous conditions to regenerate the original carbonyl. organic-chemistry.org
Given its structure, 2-Decyl-4,5-dimethyl-1,3-dioxolane can be envisioned as a key intermediate in the synthesis of more complex molecules. The dioxolane moiety itself can be derived from the protection of a ketone or aldehyde. For instance, it could be synthesized from undecan-2-one (a ketone with a ten-carbon chain) and 2,3-butanediol (B46004).
The true synthetic utility of such a compound would lie in its bifunctionality. The long decyl chain provides a lipophilic segment, which could be desirable in the synthesis of surfactants or molecules designed to interact with biological membranes. The core dioxolane structure, particularly if derived from chiral 2,3-butanediol, can introduce stereocenters into a molecule, which is a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. sigmaaldrich.com For example, chiral dioxolane derivatives are used as key intermediates in the synthesis of natural products and their analogues. sigmaaldrich.com
As a building block, this compound offers a combination of a reactive handle (the dioxolane ring, which can be opened) and a passive, property-modifying segment (the decyl chain). Organic compounds containing long alkyl chains are known for their unique physical properties, such as self-assembly into micelles or vesicles in solution, or acting as lubricants and surfactants. epa.gov
The incorporation of the this compound unit into a larger molecular framework could be used to impart these properties. For example, attaching this unit to a hydrophilic polymer could create an amphiphilic block copolymer with potential applications in drug delivery or as a phase transfer catalyst. A search for a structurally similar compound, 1,3-Dioxolane, 4,5-dimethyl-2-pentadecyl-, predicts its functional use as a surfactant, lubricating agent, and heat stabilizer, further supporting the potential of long-chain alkyl dioxolanes in creating functional organic materials. epa.gov
Table 1: Predicted Functional Uses of a Structurally Similar Compound (1,3-Dioxolane, 4,5-dimethyl-2-pentadecyl-)
| Functional Use | Predicted Probability |
|---|---|
| Surfactant | 0.879 |
| Hair Conditioner | 0.706 |
| Lubricating Agent | 0.685 |
| Emollient | 0.564 |
| Heat Stabilizer | 0.519 |
| Skin Conditioner | 0.447 |
Data from computational predictions based on chemical structure. epa.gov
Contributions to Polymer Science and Advanced Materials
The field of polymer science has seen significant use of cyclic ethers and acetals, including 1,3-dioxolane and its derivatives, as monomers for polymerization. google.com The primary mechanism for the polymerization of these rings is cationic ring-opening polymerization (CROP). rsc.orgresearchgate.net
Substituted 1,3-dioxolanes can undergo ring-opening polymerization to yield polyacetals. A patent from 1946 describes the copolymerization of 1,3-dioxolane with various substituted derivatives, including 4,5-dimethyl-1,3-dioxolane (B11944712) and 2-alkyl substituted 1,3-dioxolanes. google.com This historical context underscores the long-standing interest in these monomers.
The polymerization of this compound via CROP would be expected to produce a polyacetal with repeating units containing the decyl side chain. The presence of the long alkyl chain would significantly influence the polymerization kinetics and the properties of the resulting polymer. Research on other 2-alkenyl-4,5-dimethyl-1,3-dioxolanes has shown that the rate of polymerization is dependent on the monomer's configuration (cis vs. trans isomers). electronicsandbooks.com
A significant area of modern research for polymers derived from 1,3-dioxolane is in the development of solid and gel polymer electrolytes for batteries, particularly lithium-metal batteries. rsc.orgnih.gov These electrolytes are formed by the in situ polymerization of 1,3-dioxolane in the presence of a lithium salt, which can also act as the initiator for the polymerization. nih.govresearchgate.net The resulting poly(1,3-dioxolane) matrix can dissolve the lithium salt, allowing for ion transport, while providing mechanical stability and improved safety compared to liquid electrolytes. nih.gov
The substituents on the 1,3-dioxolane ring have a profound impact on the resulting polymer's properties. The methyl groups at the 4 and 5 positions, and particularly the long decyl chain at the 2-position of this compound, would be expected to significantly influence the polymer's characteristics.
Table 2: Expected Influence of Substituents on Polyacetal Properties
| Substituent | Expected Impact on Polymer Properties |
|---|---|
| 2-Decyl Chain | - Increased Lipophilicity: Would make the polymer more soluble in non-polar solvents. - Lower Glass Transition Temperature (Tg): The long, flexible side chain would act as an internal plasticizer, making the polymer more rubbery and less rigid. - Modified Crystallinity: The bulky side chains could disrupt chain packing, leading to a more amorphous polymer. |
| 4,5-Dimethyl Groups | - Stereochemistry: The stereochemistry (cis or trans) of the methyl groups would be retained in the polymer backbone, influencing its tacticity and, consequently, its crystallinity and melting point. - Chain Stiffness: The methyl groups would add some rigidity to the polymer backbone compared to unsubstituted poly(1,3-dioxolane). |
The molecular weight of the polymer is a critical factor determining its mechanical properties. Research on poly(1,3-dioxolane) has shown that ultra-high-molecular-weight versions exhibit significantly enhanced tensile properties, comparable to those of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). nsf.govescholarship.org The presence of the bulky decyl group in this compound might present steric hindrance that could affect the achievable molecular weight during polymerization.
Recovery Processes for Biopolymers Utilizing Dioxolane Solvents
The use of dioxolane-based solvents for the extraction and recovery of biopolymers, such as polyhydroxyalkanoates (PHAs), is an area of growing academic research. While studies specifically employing this compound are not prominent, research on related dioxolane solvents highlights their potential. For instance, 1,3-dioxolane has been investigated as a solvent for the recovery of poly(3-hydroxybutyrate) (PHB) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHB-co-HV).
The long alkyl (decyl) chain in this compound would significantly increase its lipophilicity compared to unsubstituted 1,3-dioxolane. This property could be beneficial in the selective dissolution of non-polar biopolymers from complex biomass matrices. The methyl groups at the 4 and 5 positions can also influence the solvent's interaction with the polymer chains. Research on other dioxolane systems demonstrates that factors such as biomass-to-solvent ratio and extraction time are critical parameters in optimizing biopolymer recovery.
Table 1: Illustrative Biopolymer Recovery using a Dioxolane-based Solvent (Data based on studies with 1,3-dioxolane for conceptual illustration)
| Biopolymer | Biomass-to-Solvent Ratio | Extraction Time (hours) | Maximum Recovery (%) |
| PHB | 1:10 | 10 | ~96 |
| PHB-co-HV | 1:6 | 1 | ~98 |
It is hypothesized that the decyl group in this compound could enhance the solvent's performance for even more hydrophobic biopolymers, potentially reducing the need for co-solvents and simplifying downstream processing.
Exploration in Catalysis and Ligand Design
The 1,3-dioxolane moiety is a common structural motif in chiral ligands used in asymmetric catalysis. The stereogenic centers at the 4 and 5 positions of the dioxolane ring, which can be derived from readily available chiral precursors like tartaric acid, are pivotal in inducing enantioselectivity in metal-catalyzed reactions.
Although no specific catalytic applications of this compound are documented, the general class of chiral dioxolane-containing ligands has been successfully employed in a variety of transformations. These include, but are not limited to, asymmetric hydrogenation, allylic alkylation, and cyclopropanation reactions. The catalyst's performance is intricately linked to the steric and electronic properties of the ligand. The bulky decyl group at the 2-position of this compound would exert a significant steric influence, which could be exploited to control the stereochemical outcome of a catalytic reaction. This large group could create a well-defined chiral pocket around the metal center, potentially leading to high levels of enantioselectivity.
The synthesis of novel ligands for catalysis is a continuous endeavor in academic research. Dioxolane derivatives are attractive building blocks for new ligand systems due to their conformational rigidity and the predictable spatial arrangement of substituents. The 4,5-dimethyl groups in this compound fix the relative stereochemistry of that part of the molecule. The introduction of a long alkyl chain at the 2-position offers a point of modification to fine-tune the solubility and steric bulk of the resulting ligand. For example, phosphine (B1218219) groups, which are common in catalyst ligands, could be introduced at the termini of the decyl chain or attached to the dioxolane ring, creating a bidentate or pincer-type ligand. The lipophilic nature of the decyl group could also be advantageous for catalysis in non-polar media or for facilitating catalyst recovery through liquid-liquid extraction.
Specialized Academic Research Applications
Beyond the aforementioned areas, the unique structure of this compound lends itself to other specialized research applications.
Certain insects utilize 1,3-dioxolane structures as components of their pheromones. For instance, the aggregation pheromone of the elm bark beetle, multistriatin, is a substituted 1,3-dioxolane. Academic research in chemical ecology often involves the synthesis of pheromone analogues to study structure-activity relationships and to develop effective pest management strategies. Research has been conducted on the synthesis of stereomeric 2-alkyl-4-methoxycarbonyl-1,3-dioxolanes as part of pheromone synthesis strategies. researchgate.net
The structure of this compound, with its defined stereochemistry and long alkyl chain, makes it a plausible candidate for investigation as a pheromone precursor or analogue. The decyl group could mimic the long-chain fatty acid-derived portions of some insect pheromones, while the dimethyl-dioxolane core provides a rigid scaffold. Synthetic routes to such compounds are of academic interest for building libraries of potential semiochemicals for screening.
The flavor and fragrance industry continually seeks new molecules with unique organoleptic properties. While some simple dioxolane derivatives are known to have grassy and fruity notes, there is no specific information on the sensory properties of this compound. However, predictive models based on quantitative structure-activity relationships (QSUR) have been used to estimate the likelihood of a compound having certain functional uses. For a related compound, 1,3-Dioxolane, 4,5-dimethyl-2-pentadecyl-, a QSUR model predicted a probability of it being a fragrance or flavorant. epa.gov
Table 2: Predicted Functional Use Probability for a Long-Chain 2-Alkyl-4,5-dimethyl-1,3-dioxolane (Data based on QSUR predictions for 1,3-Dioxolane, 4,5-dimethyl-2-pentadecyl-) epa.gov
| Functional Use | Predicted Probability |
| Surfactant | 0.879 |
| Hair Conditioner | 0.706 |
| Lubricating Agent | 0.685 |
| Emollient | 0.564 |
| Fragrance | 0.395 |
| Flavorant | 0.315 |
The long decyl chain in this compound would impart significant substantivity, a desirable property for fragrance ingredients, allowing the scent to persist for longer periods. Academic research into the synthesis and characterization of novel fragrance and flavor compounds could explore this molecule and its isomers to understand how the interplay of the dioxolane core and the long alkyl chain influences its olfactory profile.
Computational Chemistry and Theoretical Studies on 2 Decyl 4,5 Dimethyl 1,3 Dioxolane
Quantum Mechanical Calculations for Structural and Electronic Insights
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the fundamental properties of molecules. These methods could provide significant insights into the conformational landscape, stability, and electronic characteristics of 2-Decyl-4,5-dimethyl-1,3-dioxolane.
Density Functional Theory (DFT) for Conformational Analysis and Molecular Stability
In the absence of specific studies on this compound, we can describe the potential application of DFT for its analysis. A conformational analysis using DFT would involve calculating the energies of various spatial arrangements (conformers) of the molecule to identify the most stable, low-energy structures. This is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. Factors such as the orientation of the decyl chain and the methyl groups on the dioxolane ring would be central to such an investigation. The relative energies of different conformers would be determined, providing a picture of the molecule's flexibility and preferred shapes.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) and Electronic Properties
DFT is also widely used to predict spectroscopic parameters, which can be invaluable for the structural elucidation of new compounds. nih.gov For this compound, DFT calculations could predict its 1H and 13C NMR chemical shifts. nih.gov These theoretical predictions, when compared with experimental data, can help confirm the molecular structure and assign specific signals to individual atoms within the molecule. Furthermore, DFT can be employed to calculate various electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are fundamental to understanding the reactivity and intermolecular interactions of the molecule.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide a dynamic picture of its behavior in different environments, such as in a solution or in a mixture with other compounds. These simulations could reveal how the flexible decyl chain moves and folds, and how the molecule interacts with its surroundings through intermolecular forces like van der Waals interactions and hydrogen bonding (if applicable in the presence of suitable partner molecules). Understanding these dynamic behaviors is key to predicting macroscopic properties such as viscosity, diffusion, and solubility.
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is an essential tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or participation in other chemical transformations. By modeling the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, locate the transition state structures (the highest energy point along the reaction coordinate), and calculate the activation energies. This information is critical for understanding reaction rates and for designing more efficient synthetic routes or predicting the stability of the compound under various conditions. For instance, studies on other dioxolane derivatives have utilized DFT to investigate thermal decomposition mechanisms, identifying whether reactions proceed through concerted or stepwise pathways.
While the specific computational and theoretical data for this compound is not currently available, the established methodologies described above represent the standard approaches that would be used to investigate its properties. Future research in this area would be necessary to generate the specific data required for a thorough understanding of this compound from a computational and theoretical perspective.
Environmental Transformation Pathways and Sustainable Chemistry Context of Dioxolanes Non Toxicological
Abiotic and Biotic Degradation Mechanisms of Dioxolanes in Environmental Matrices
The persistence and transformation of dioxolane derivatives in the environment are governed by both abiotic (non-biological) and biotic (biological) degradation processes. While specific data for 2-Decyl-4,5-dimethyl-1,3-dioxolane is limited, the degradation mechanisms can be inferred from studies on related 1,3-dioxolane (B20135) and long-chain alkyl compounds.
Abiotic Degradation: Abiotic degradation of dioxolanes primarily involves hydrolysis and oxidation. The 1,3-dioxolane ring is a cyclic acetal (B89532), and its stability is sensitive to pH. wikipedia.org
Hydrolysis: The central acetal linkage is susceptible to acid-catalyzed hydrolysis, which would break the ring to yield the parent diol (in this case, 2,3-butanediol) and the corresponding aldehyde (undecanal). This process is generally slow at neutral pH but can be more significant in acidic environmental compartments. nih.gov
Oxidation: Advanced oxidation processes (AOPs), involving highly reactive species like hydroxyl radicals (•OH), can degrade persistent organic pollutants. mdpi.com In natural waters, •OH radicals are generated photochemically. nih.gov These radicals can attack the dioxolane ring and the alkyl chain. For hydrophobic compounds like this compound, which may partition into the hydrophobic cores of dissolved organic matter, photodegradation rates can be enhanced. nih.gov Other abiotic processes that can degrade certain organic contaminants include reactions with specific minerals. navy.mil
Biotic Degradation: Microbial activity is a primary driver for the environmental breakdown of many organic compounds. For a molecule like this compound, two main sites for microbial attack exist: the long alkyl chain and the heterocyclic ring.
Alkyl Chain Degradation: Numerous microorganisms in soil and water can degrade long-chain alkanes. frontiersin.orgresearchgate.net The typical pathway involves terminal oxidation of the alkyl chain to a primary alcohol, followed by oxidation to an aldehyde and a carboxylic acid. This fatty acid derivative can then be sequentially shortened via the β-oxidation pathway. researchgate.netnih.gov
Dioxolane Ring Degradation: The biodegradation of the 1,3-dioxolane ring itself is also documented. Some microbial strains can utilize dioxolane derivatives as a sole carbon and energy source. nih.gov The degradation often starts with enzymatic cleavage of the ether bonds. The presence of co-contaminants can, however, influence the rate of biodegradation. core.ac.uk Given its structure as a long-chain alkyl derivative, this compound may also function as a surfactant, potentially influencing the bioavailability and degradation of other hydrophobic pollutants. semanticscholar.orgerasm.orgnih.govmdpi.com
The following table summarizes the potential degradation pathways for dioxolane structures.
| Degradation Type | Mechanism | Primary Reactants/Conditions | Likely Products from this compound |
| Abiotic | Acid-Catalyzed Hydrolysis | Low pH, Water | 2,3-Butanediol (B46004), Undecanal (B90771) |
| Oxidation | Hydroxyl Radicals (•OH), Ozone, UV Light mdpi.com | Hydroxylated derivatives, Ring-opened products (e.g., esters), Carbon Dioxide | |
| Biotic | Alkyl Chain Oxidation | Aerobic Microorganisms, Oxygenases frontiersin.org | Long-chain carboxylic acids, Acetyl-CoA (via β-oxidation) |
| Ring Cleavage | Aerobic/Anaerobic Microorganisms nih.gov | Ring-opened diol ethers and subsequent metabolites |
Participation in Environmental Cycles and Fate Modeling of Heterocyclic Compounds
The environmental fate of a chemical describes its transport, transformation, and distribution in different environmental compartments (air, water, soil, and biota). researchgate.net For heterocyclic compounds, this is determined by their physicochemical properties and reactivity. mdpi.com
Environmental Distribution: The structure of this compound, featuring a long, nonpolar decyl tail and a more polar dioxolane head, suggests it will have surfactant-like properties. Its low water solubility and high octanol-water partition coefficient (log Kow) would cause it to preferentially adsorb to soil organic matter, sediments, and bioaccumulate in organisms rather than remaining dissolved in water. scispace.com Its volatility is expected to be low, limiting its transport into the atmosphere.
Fate Modeling: Predicting the environmental concentration and distribution of chemicals like this compound relies on environmental fate models. researchgate.netrsc.orgup.ptwiley.com These models are mathematical representations that use a compound's properties to simulate its behavior. up.ptnih.gov
Model Inputs: Key parameters for these models include water solubility, vapor pressure, log Kow, and degradation half-lives in various media (air, water, soil). researchgate.net
QSAR/QSPR Models: For many compounds, experimental data is unavailable. In such cases, Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models are used to predict these parameters based on the chemical structure. mdpi.comresearchgate.netresearchgate.net For instance, a QSUR model predicts a high probability of surfactant and lubricating agent functionality for the related compound 2-pentadecyl-4,5-dimethyl-1,3-dioxolane. epa.gov
The table below outlines key parameters used in environmental fate modeling and the expected characteristics for this compound.
| Parameter | Description | Expected Characteristic for this compound | Implication for Environmental Fate |
| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Low | Low mobility in aqueous systems; tendency to partition to solids. |
| Vapor Pressure | The pressure exerted by a vapor in equilibrium with its condensed phases. | Low | Limited distribution to the atmosphere. |
| Octanol-Water Partition Coefficient (log Kow) | The ratio of a chemical's concentration in octanol (B41247) vs. water. | High | High potential for sorption to soil, sediment, and bioaccumulation in fatty tissues. |
| Biodegradation Half-Life | The time it takes for 50% of the compound to be broken down by microorganisms. | Moderate | Persistence will depend on environmental conditions and microbial populations. |
Participation in Biogeochemical Cycles: Ultimately, through complete degradation (mineralization), the constituent elements of this compound are returned to natural biogeochemical cycles. The carbon atoms are converted to carbon dioxide (CO2), which can be used by plants in photosynthesis, and the oxygen and hydrogen atoms become part of the water cycle. google.com
Role of 1,3-Dioxolane Derivatives in Green Solvent Technologies and Sustainable Chemical Processes
There is a significant drive to replace traditional, often hazardous, organic solvents with "green" alternatives that are bio-based, biodegradable, and have a lower toxicity profile. rsc.org 1,3-Dioxolane derivatives have emerged as a promising class of such sustainable chemicals.
Green Solvents: 1,3-Dioxolane and its derivatives are being explored as green solvents due to several advantageous properties. nih.gov They can be synthesized from renewable feedstocks, such as glycerol (B35011) (a byproduct of biodiesel production) or diols derived from the fermentation of sugars. wikipedia.orgresearchgate.netkit.edu For example, solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol) is readily produced from glycerol and acetone (B3395972). tcichemicals.com These solvents can replace conventional polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) in various applications. rsc.orgnih.gov
Sustainable Chemical Processes: The use of dioxolane derivatives extends to their role as intermediates and building blocks in sustainable chemical synthesis.
Bio-lubricants: The structure of this compound, with its long alkyl chain, makes it analogous to other long-chain acetal esters that have been synthesized from used frying oil as potential biolubricants. researchgate.net Such compounds offer a renewable and potentially biodegradable alternative to petroleum-based lubricants.
Polymer Synthesis: 1,3-Dioxolane can be used as a comonomer in the production of polyacetals, which are engineering thermoplastics. wikipedia.orggoogle.com The ability to derive the dioxolane monomer from bio-based sources enhances the sustainability profile of these polymers.
Synthesis from Bio-based Precursors: Research has demonstrated the synthesis of 4,5-dimethyl-1,3-dioxolane (B11944712) from 2,3-butanediol, a product of glucose fermentation. researchgate.net This highlights a complete bio-hybrid pathway from biomass to a functional chemical, showcasing the integration of biocatalysis and chemocatalysis. researchgate.net The decyl group in the target compound could potentially be sourced from fatty acids derived from plant oils, further strengthening its renewable credentials.
The table below presents examples of 1,3-dioxolane derivatives and their roles in sustainable chemistry.
| Dioxolane Derivative | Renewable Source(s) | Sustainable Application | Reference(s) |
| Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) | Glycerol, Acetone | Green solvent, Ink and cleaner formulations | wikipedia.org, tcichemicals.com |
| 5-Methyl-1,3-dioxolane-4-one | Lactic Acid, Formaldehyde | Green polar aprotic solvent | rsc.org |
| 4,5-Dimethyl-1,3-dioxolane | Glucose (via 2,3-butanediol) | Bio-hybrid fuel, Chemical intermediate | researchgate.net |
| Alkyl 8-(2-butyl-5-octyl-1,3-dioxolan-4-yl)octanoate | Used Frying Oil, Pentanal | Potential biolubricant | researchgate.net |
| This compound (Hypothesized) | Plant Oil Fatty Acids, 2,3-Butanediol | Potential surfactant, biolubricant, or formulation aid | researchgate.net, researchgate.net, epa.gov |
Future Prospects and Emerging Research Frontiers for 2 Decyl 4,5 Dimethyl 1,3 Dioxolane
Innovations in Synthesis and Derivatization Methodologies for Enhanced Control and Efficiency
Recent progress in synthetic organic chemistry is paving the way for more efficient, selective, and sustainable methods for the production of 2-Decyl-4,5-dimethyl-1,3-dioxolane and related acetals. The traditional synthesis, involving the acid-catalyzed reaction of undecanal (B90771) with 2,3-butanediol (B46004), is being augmented and in some cases replaced by novel catalytic systems that offer greater control over reaction conditions and stereochemistry.
One of the most promising frontiers is the integration of biocatalysis with chemocatalysis. rwth-aachen.denih.gov Chemoenzymatic cascades, where an enzymatic step is followed by a chemical catalytic reaction, can be performed in a single organic solvent, eliminating complex intermediate processing steps. rwth-aachen.denih.gov For instance, enzyme cascades can be used to produce chiral diols from simple aldehydes, which are then converted to chiral dioxolanes using transition metal catalysts, such as ruthenium complexes. rwth-aachen.de This approach is not only highly stereoselective but also aligns with the principles of green chemistry by utilizing renewable starting materials. nih.gov
Heterogeneous catalysts are also gaining traction for their ease of separation and reusability. Clays like Montmorillonite K10 have demonstrated efficacy in catalyzing the formation of 1,3-dioxolanes in good yields and with short reaction times. nih.gov The efficiency of such catalysts is often dependent on the steric hindrance of the diol substrate. nih.gov Furthermore, the development of novel metal-free, redox-neutral radical processes, such as the thiol-promoted addition of 1,3-dioxolane (B20135) to imines, opens new avenues for derivatization under mild conditions. organic-chemistry.org
Derivatization methodologies are also evolving. Techniques are being developed to introduce a wide array of functional groups onto the dioxolane scaffold, thereby tuning its physicochemical properties for specific applications. science.gov These methods aim to convert the parent compound into derivatives with enhanced activity or suitability for incorporation into larger molecular architectures. researchgate.net
Table 1: Comparison of Catalytic Systems for Dioxolane Synthesis
| Catalyst System | Key Advantages | Typical Substrates | Relevant Findings |
|---|---|---|---|
| Ruthenium Molecular Catalysts | High stereoselectivity; Can utilize CO2 as a C1 source. rwth-aachen.denih.gov | Chiral diols, Aliphatic aldehydes. rwth-aachen.de | Enables the synthesis of chiral dioxolanes from biomass-derived precursors. nih.gov |
| Montmorillonite K10 | Good yields; Short reaction times; Heterogeneous catalyst. nih.gov | Aldehydes, Commercially available diols. nih.gov | Yields are sensitive to the steric hindrance of the diol. nih.gov |
| TMSOTf/MSTFA | Mild reaction conditions; Excellent yields. organic-chemistry.orgorganic-chemistry.org | Ketones, Aldehydes, Diols. organic-chemistry.org | Highly effective for producing a wide range of cyclic acetals. organic-chemistry.org |
| Thiol-Promoted Radical Addition | Metal-free; Redox-neutral; Mild conditions. organic-chemistry.org | 1,3-dioxolane, Imines. organic-chemistry.org | Allows for site-specific derivatization to form protected α-amino aldehydes. organic-chemistry.org |
Expanding Applications in Interdisciplinary Scientific Fields and Advanced Materials Science
The unique structure of this compound, featuring a lipophilic decyl chain and a polar dioxolane ring, makes it a versatile molecule with potential applications across several scientific disciplines. While traditionally used as protecting groups in organic synthesis, solvents, and comonomers in polyacetals, the focus is shifting towards more advanced applications. nih.govwikipedia.org
In the pharmaceutical and biomedical fields, the 1,3-dioxolane scaffold is a key component in many biologically active compounds. nih.gov Derivatives have shown a broad spectrum of activities, including antifungal, antibacterial, antiviral, and antineoplastic properties. nih.gov Specifically, certain 1,3-dioxolane derivatives have been investigated as effective modulators to overcome multidrug resistance (MDR) in cancer chemotherapy by interacting with P-glycoprotein (p-gp). nih.gov The long alkyl chain of this compound could be leveraged to enhance membrane interaction, a desirable trait for certain drug delivery systems or as a component of lipid nanoparticles.
In materials science, the compound serves as a potential building block for novel polymers and liquid crystals. The interplay between the flexible decyl tail and the more rigid dioxolane core can lead to materials with tunable thermal and phase behavior. Its properties as a plasticizer, surfactant, or component in lubricant formulations are also areas of active exploration. The ability to function as a chiral building block further expands its potential in the synthesis of enantiomerically pure materials for applications in asymmetric catalysis or chiral separations.
Advancements in In-Situ and Real-Time Characterization Techniques for Reaction Monitoring
Understanding and optimizing the synthesis of this compound requires precise monitoring of the reaction as it occurs. Modern process analytical technology (PAT) offers a suite of tools for in-situ and real-time characterization, moving beyond traditional offline analysis. researchgate.net These techniques provide critical data on reaction kinetics, intermediate formation, and endpoint determination, leading to improved yield, quality, and process safety. researchgate.net
Spectroscopic methods are at the forefront of these advancements.
FT-IR and Raman Spectroscopy: These techniques can monitor the consumption of aldehyde and diol functional groups and the formation of the C-O-C bonds of the dioxolane ring in real-time. researchgate.net This allows for direct tracking of the reaction progress without sample extraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR provides detailed structural information about reactants, intermediates, and products directly in the reaction vessel. Multinuclear NMR has been used to quantify dioxolane products in complex mixtures. rwth-aachen.de Computational methods like Density Functional Theory (DFT) are increasingly used to predict and interpret NMR spectra, aiding in the characterization of novel compounds. mdpi.com
Mass Spectrometry (MS): Coupled with chromatographic techniques (e.g., GC-MS), mass spectrometry can identify and quantify trace intermediates and byproducts, offering a deeper understanding of the reaction mechanism. researchgate.net
These real-time monitoring techniques are crucial for developing robust and scalable synthetic processes, enabling precise control over reaction parameters to achieve desired outcomes. researchgate.net
Table 2: Real-Time Monitoring Techniques for Dioxolane Synthesis
| Technique | Information Provided | Advantages |
|---|---|---|
| FT-IR/Raman Spectroscopy | Concentration changes of functional groups. researchgate.net | Non-invasive; Provides kinetic data. researchgate.net |
| In-Situ NMR Spectroscopy | Detailed structural information; Reaction kinetics. rwth-aachen.deresearchgate.net | Highly specific; Quantitative. rwth-aachen.de |
| Coupled Chromatography-MS (GC-MS, LC-MS) | Identification and quantification of components. researchgate.net | High sensitivity and separation power. researchgate.net |
Predictive Modeling for Rational Design and Discovery of Dioxolane-Based Compounds
The rational design of new molecules with tailored properties is being accelerated by the use of predictive modeling and machine learning. sunyempire.edu For dioxolane-based compounds like this compound, computational approaches can forecast a range of properties, guiding experimental work and reducing the time and cost of discovery.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed to correlate molecular structure with biological activity or physical properties. sunyempire.edu These models can help predict the potential of new dioxolane derivatives as, for example, antimicrobial agents or high-performance lubricants. A significant challenge in QSAR is defining the model's "domain of applicability" to ensure the reliability of predictions. sunyempire.edu
Machine learning models, particularly message-passing neural networks (MPNNs), are emerging as powerful tools that require only the molecular graph as input to predict properties like solvation energy. osti.gov Such models can rapidly screen vast virtual libraries of potential dioxolane derivatives to identify candidates with optimal solubility in specific media, a key parameter for applications in drug formulation and materials science. osti.govresearchgate.net These computational tools are shifting the paradigm from trial-and-error discovery to a more targeted, prediction-driven approach, paving the way for the accelerated development of novel dioxolane-based compounds for a variety of advanced applications. arxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
